Cas no 1496323-46-6 (5-ethyl-3-(o-tolyl)isoxazole-4-carboxylic acid)

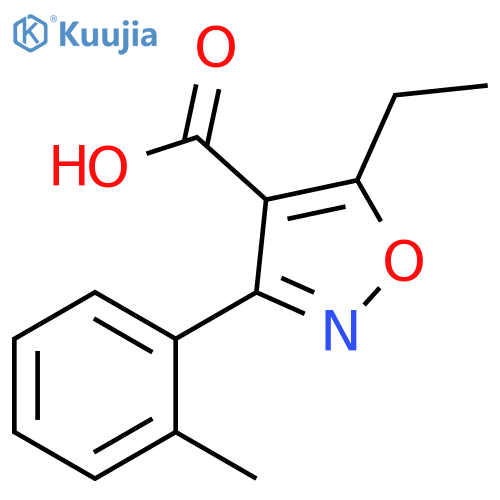

1496323-46-6 structure

商品名:5-ethyl-3-(o-tolyl)isoxazole-4-carboxylic acid

CAS番号:1496323-46-6

MF:C13H13NO3

メガワット:231.247223615646

MDL:MFCD19092955

CID:5578094

PubChem ID:64158487

5-ethyl-3-(o-tolyl)isoxazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 5-ethyl-3-(o-tolyl)isoxazole-4-carboxylic acid

- 4-Isoxazolecarboxylic acid, 5-ethyl-3-(2-methylphenyl)-

-

- MDL: MFCD19092955

- インチ: 1S/C13H13NO3/c1-3-10-11(13(15)16)12(14-17-10)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H,15,16)

- InChIKey: DRLPLRALWNEQKX-UHFFFAOYSA-N

- ほほえんだ: O1C(CC)=C(C(O)=O)C(C2=CC=CC=C2C)=N1

5-ethyl-3-(o-tolyl)isoxazole-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-265480-0.1g |

5-ethyl-3-(2-methylphenyl)-1,2-oxazole-4-carboxylic acid |

1496323-46-6 | 0.1g |

$490.0 | 2023-09-14 | ||

| Enamine | EN300-265480-5g |

5-ethyl-3-(2-methylphenyl)-1,2-oxazole-4-carboxylic acid |

1496323-46-6 | 5g |

$1614.0 | 2023-09-14 | ||

| TRC | E264811-1g |

5-Ethyl-3-(o-tolyl)isoxazole-4-carboxylic Acid |

1496323-46-6 | 1g |

$ 660.00 | 2022-06-05 | ||

| TRC | E264811-100mg |

5-Ethyl-3-(o-tolyl)isoxazole-4-carboxylic Acid |

1496323-46-6 | 100mg |

$ 115.00 | 2022-06-05 | ||

| Enamine | EN300-265480-10g |

5-ethyl-3-(2-methylphenyl)-1,2-oxazole-4-carboxylic acid |

1496323-46-6 | 10g |

$2393.0 | 2023-09-14 | ||

| Enamine | EN300-265480-1g |

5-ethyl-3-(2-methylphenyl)-1,2-oxazole-4-carboxylic acid |

1496323-46-6 | 1g |

$557.0 | 2023-09-14 | ||

| Enamine | EN300-265480-2.5g |

5-ethyl-3-(2-methylphenyl)-1,2-oxazole-4-carboxylic acid |

1496323-46-6 | 2.5g |

$1089.0 | 2023-09-14 | ||

| Life Chemicals | F1907-0524-5g |

5-ethyl-3-(o-tolyl)isoxazole-4-carboxylic acid |

1496323-46-6 | 95%+ | 5g |

$1398.0 | 2023-09-07 | |

| Enamine | EN300-265480-10.0g |

5-ethyl-3-(2-methylphenyl)-1,2-oxazole-4-carboxylic acid |

1496323-46-6 | 10g |

$6512.0 | 2023-04-24 | ||

| Enamine | EN300-265480-0.05g |

5-ethyl-3-(2-methylphenyl)-1,2-oxazole-4-carboxylic acid |

1496323-46-6 | 0.05g |

$468.0 | 2023-09-14 |

5-ethyl-3-(o-tolyl)isoxazole-4-carboxylic acid 関連文献

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

-

Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

1496323-46-6 (5-ethyl-3-(o-tolyl)isoxazole-4-carboxylic acid) 関連製品

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量